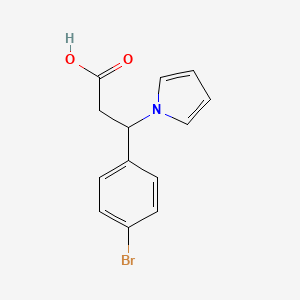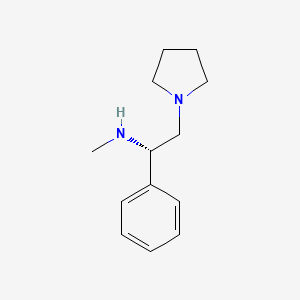
(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Catalysis in Chemical Reactions
(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine has been explored in various catalytic processes. For instance, it's been used in the asymmetric transfer hydrogenation (ATH) of ketones, a process vital in producing chiral compounds often used in pharmaceuticals. In a study, chiral synthons including derivatives of this compound were synthesized and applied in ATH, demonstrating moderate catalytic activities with low enantiomeric excess (Kumah et al., 2019).
2. Metal Complex Formation and DNA Interaction
Research has also focused on the synthesis of metal complexes using tridentate ligands derived from this compound. These complexes exhibit strong DNA binding propensities and have been studied for their nuclease activity and cytotoxic effects on various cancer cell lines. The ability to interact with DNA opens up possibilities for their use in targeted therapies and as tools in molecular biology (Kumar et al., 2012).
3. Synthesis of Polymers
Another significant application is in polymer science. For instance, this compound has been utilized in the synthesis of polymers through the ring-opening polymerization of lactides. Dichloro zinc complexes with derivatives of this compound have shown high catalytic activity in this process, producing stereocontrolled polylactides, which are essential in biodegradable plastic production (Nayab et al., 2012).
4. Organic Synthesis and Stereochemistry
The compound is also instrumental in the synthesis of organic molecules. For example, its derivatives have been used in the efficient preparation of diamines, which are valuable in organic synthesis. These methods, starting from readily available materials, offer high yields and shorter routes than previous synthetic methods (Sousa et al., 1997).
5. Corrosion Inhibition
In the field of materials science, cadmium(II) Schiff base complexes involving derivatives of this compound have been synthesized for their potential use in corrosion inhibition on mild steel. This application bridges inorganic chemistry with materials and corrosion engineering (Das et al., 2017).
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been found to inhibit cox-2 with ic50 values in the range of 1–8 µm .
Mode of Action
It can be inferred from the structure of the compound that it may interact with its targets through the pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives have been found to inhibit cox-2 , which plays a crucial role in the inflammatory response. Therefore, it can be inferred that this compound may affect the inflammatory pathways.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given that pyrrolidine derivatives have been found to inhibit cox-2 , it can be inferred that this compound may have anti-inflammatory effects.
Action Environment
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S)-N-methyl-1-phenyl-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINZYRWMDNKTBY-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CN1CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
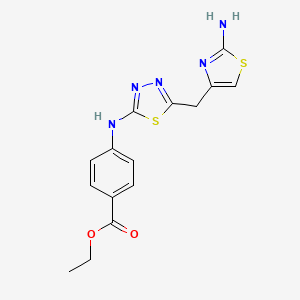


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3004304.png)
![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3004306.png)
![9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3004308.png)


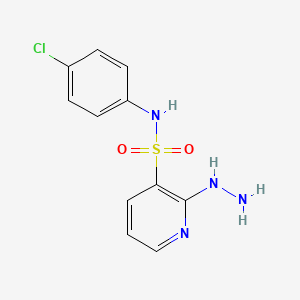
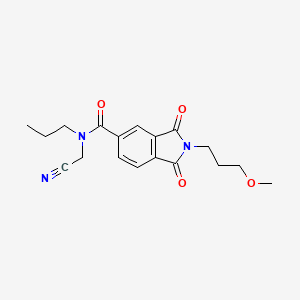
![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B3004314.png)
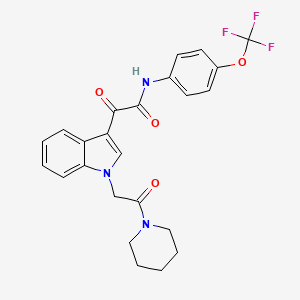
![N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B3004316.png)
